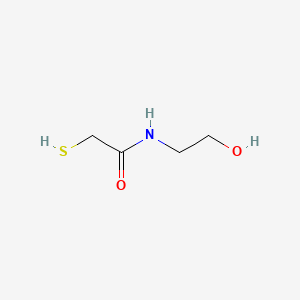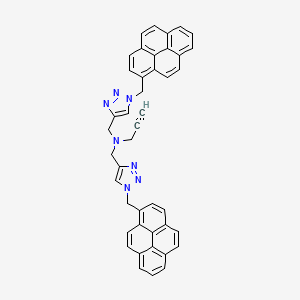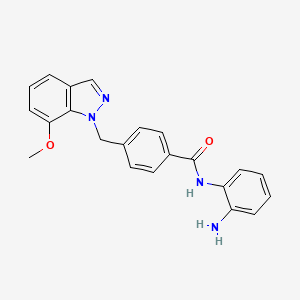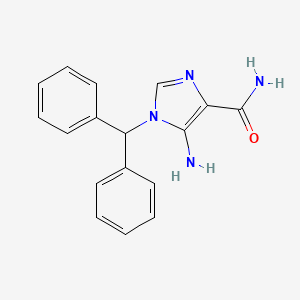
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a nitrobenzyl group attached to a thioether linkage at the 6-position of the pyrimidine ring, and an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzyl chloride and 4-aminopyrimidine.
Thioether Formation: The 4-nitrobenzyl chloride is reacted with a thiol compound, such as thiourea, to form the corresponding thioether.
Coupling Reaction: The thioether is then coupled with 4-aminopyrimidine under basic conditions to yield this compound.
The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alkoxides, solvents like ethanol or DMF, and bases like potassium carbonate.
Cyclization: Acidic or basic conditions, solvents like toluene or xylene.
Major Products
Reduction: 6-((4-Aminobenzyl)thio)pyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Cyclization: Fused pyrimidine-thiazole or pyrimidine-oxazole systems.
Aplicaciones Científicas De Investigación
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of nucleoside transporters.
Medicine: Explored for its anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The
Propiedades
Número CAS |
6313-85-5 |
|---|---|
Fórmula molecular |
C11H10N4O2S |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
6-[(4-nitrophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4O2S/c12-10-5-11(14-7-13-10)18-6-8-1-3-9(4-2-8)15(16)17/h1-5,7H,6H2,(H2,12,13,14) |
Clave InChI |
YGCFFFSSUUMLCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC=NC(=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)


![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)

![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)

![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)



![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

